molecular formula C26H42Cl3N3O2S B11982462 N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide CAS No. 302913-93-5

N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide

Cat. No.: B11982462
CAS No.: 302913-93-5
M. Wt: 567.1 g/mol
InChI Key: ABKOQMACWHMPJP-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide is a complex organic compound with the molecular formula C26H42Cl3N3O2S and a molecular weight of 567.067 g/mol . This compound is known for its unique chemical structure, which includes a trichloromethyl group, a methoxyaniline moiety, and a hexadecanamide chain. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(2,2,2-Trichloro-1-(((4-methoxyanilino)carbothioyl)amino)ethyl)hexadecanamide lies in its specific substitution pattern and the presence of the methoxyaniline moiety. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

302913-93-5

Molecular Formula

C26H42Cl3N3O2S

Molecular Weight

567.1 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]hexadecanamide

InChI

InChI=1S/C26H42Cl3N3O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23(33)31-24(26(27,28)29)32-25(35)30-21-17-19-22(34-2)20-18-21/h17-20,24H,3-16H2,1-2H3,(H,31,33)(H2,30,32,35)

InChI Key

ABKOQMACWHMPJP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

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